Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride
Description
Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride is a piperidine-derived organic compound featuring a hydroxyl group at the 3-position and a methyl ester at the 2-position of the heterocyclic ring, with a hydrochloride counterion. This compound is primarily utilized as a building block in pharmaceutical and chemical synthesis due to its functionalized piperidine scaffold, which is prevalent in bioactive molecules . It is commercially available for research purposes, with pricing varying by quantity (e.g., 50 mg for €529 and 500 mg for €1,452 from CymitQuimica) . The hydrochloride salt enhances solubility and stability, making it suitable for reactions in polar solvents.
Properties
IUPAC Name |
methyl 3-hydroxypiperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-5(9)3-2-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKJDOVAUFHARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-hydroxypiperidine-2-carboxylic acid
- The primary synthetic route involves the esterification of 3-hydroxypiperidine-2-carboxylic acid with methanol.
- A strong acid catalyst, typically sulfuric acid, is employed to promote the esterification reaction.
- After ester formation, the product is converted into its hydrochloride salt by treatment with hydrochloric acid.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | 3-hydroxypiperidine-2-carboxylic acid + methanol + H2SO4 catalyst | Acid-catalyzed Fischer esterification |
| Salt formation | Ester + HCl (hydrochloric acid) | Formation of hydrochloride salt |
This method is widely used in both laboratory and industrial settings due to its straightforward approach and scalability. Industrial processes optimize yield and purity by employing continuous flow reactors and advanced purification techniques.
Stereoselective Synthesis via Oxidation and Esterification
- A stereoselective total synthesis approach starts from selectively protected alcohol intermediates.
- The oxidation of alcohol intermediates to carboxylic acids is achieved using sodium periodate with catalytic ruthenium chloride in a mixed solvent system (carbon tetrachloride/acetonitrile/water).
- Subsequent esterification and deprotection steps are performed by heating in methanol with catalytic hydrochloric acid, yielding the diol intermediate.
- Attempts at one-pot mesylation and cyclization have been explored but require careful temperature control and reagent selection.
This route emphasizes control over stereochemistry and purity, critical for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Acid-catalyzed esterification | 3-hydroxypiperidine-2-carboxylic acid, MeOH, H2SO4 | Not specified | Simple, scalable, produces methyl ester |
| Stereoselective oxidation/esterification | Sodium periodate, RuCl3 catalyst, MeOH, HCl | ~90 (esterification step) | Emphasizes stereochemical control |
| Industrial chiral synthesis | Rh/C catalyst, H2, D-pyroglutamic acid, Boc2O | 55-96 overall | Includes hydrogenation, resolution, Boc protection |
Additional Notes on Reaction Types and Reagents
- Oxidation: Hydroxyl groups on the piperidine ring can be oxidized to ketones or acids using oxidants like potassium permanganate or chromium trioxide.
- Reduction: Ester groups can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.
- Substitution: Hydroxyl groups can be substituted via reagents such as thionyl chloride or phosphorus tribromide to introduce other functional groups.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 3-position undergoes selective oxidation to form ketones or aldehydes. Key reagents and conditions include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Osmium tetroxide | Aqueous acetone, 0–25°C | 3-Oxopiperidine-2-carboxylate | |
| Potassium permanganate | Acidic aqueous solution | 3-Ketopiperidine-2-carboxylic acid | |
| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | Partially oxidized intermediates |
Oxidation typically preserves the ester group, enabling further derivatization. For example, osmium tetroxide selectively oxidizes the hydroxyl group without affecting the ester moiety.
Reduction Reactions
The ester group is reduced to a primary alcohol under standard conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | THF, reflux | 3-Hydroxypiperidine-2-methanol | |
| Sodium borohydride (NaBH₄) | Methanol, 0°C | Partial reduction (low yield) |
LiAlH₄ achieves full reduction to the alcohol, while NaBH₄ is less effective due to steric hindrance from the piperidine ring.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution reactions:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Toluene, reflux | 3-Chloropiperidine-2-carboxylate | |
| Amines (e.g., NH₃) | H₂O/EtOH, 50–80°C | 3-Aminopiperidine-2-carboxylate | |
| Tosyl chloride | Pyridine, 0°C | 3-Tosyloxy derivative |
Tosyl derivatives are particularly useful for further functionalization via Suzuki or Ullmann couplings.
Hydrolysis Reactions
The ester group hydrolyzes under acidic or basic conditions:
| Condition | Reagent | Product | Reference |
|---|---|---|---|
| Acidic (HCl, 6 M) | Reflux, 48 h | 3-Hydroxypiperidine-2-carboxylic acid | |
| Basic (NaOH, 1 M) | RT, 12 h | Sodium 3-hydroxypiperidine-2-carboxylate |
Acidic hydrolysis is preferred for quantitative conversion, while basic conditions may epimerize the stereocenter at C2 .
Ring-Opening and Rearrangements
Under high-temperature hydrogenation, the piperidine ring undergoes partial opening:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂ (10 atm), Pt/C | Ethanol, 90–100°C | N-Methyl derivatives | |
| Formaldehyde, H₂ | Catalytic Pd/C, 10 atm H₂ | N-Methyl-3-hydroxypiperidine |
Reductive methylation introduces N-alkyl groups, enhancing biological activity in pharmaceutical intermediates .
Salt Formation and Stability
The hydrochloride salt exhibits high stability in polar solvents:
| Solvent | Stability (25°C) | Notes | Reference |
|---|---|---|---|
| Water | >12 months | No decomposition | |
| Methanol | >6 months | Slight ester hydrolysis after 3 months | |
| Ethyl acetate | Indefinite | Hygroscopic |
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride serves as a versatile building block for the synthesis of complex organic molecules. Its unique structural features allow for the creation of various derivatives that can be utilized in different chemical reactions. The compound's hydroxyl and ester functionalities are particularly useful in forming new chemical bonds.
Reactivity and Mechanisms
The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The hydroxyl group contributes to its binding affinity, making it a valuable reagent in synthetic chemistry. It can undergo several types of reactions:
- Oxidation : The hydroxyl group can be converted to a carbonyl group.
- Reduction : The carboxylic acid functionality can be reduced to an alcohol.
- Substitution : The hydroxyl group can be replaced with various functional groups under suitable conditions.
Biological Applications
Biological Activity Studies
Research has indicated that this compound exhibits potential biological activity. It is studied for its interactions with biomolecules, which may lead to insights into enzyme mechanisms and protein-ligand interactions.
Pharmaceutical Development
The compound is investigated as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enable modifications that may enhance therapeutic efficacy. For instance, derivatives of this compound have shown promise in influencing the γ-aminobutyric acid (GABA) neurotransmitter system, suggesting potential applications in treating psychiatric conditions.
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its ability to act as a chiral building block makes it valuable for creating fine chemicals used in various applications, including cosmetics and agrochemicals.
Case Studies
-
Drug Development Research
A study explored the use of this compound as an intermediate in synthesizing novel antipsychotic agents. The research demonstrated that modifications to the compound led to enhanced receptor binding affinity and improved therapeutic profiles. -
Enzyme Interaction Studies
Another investigation focused on the compound's role in studying enzyme mechanisms related to metabolic pathways. Results indicated that this compound effectively modulated enzyme activity, providing insights into substrate specificity.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride (CAS: 2044706-87-6)
Structural Features :
- Replaces the methyl ester group with an ethyl ester.
- Molecular formula: C₈H₁₄ClNO₃ (vs. C₇H₁₂ClNO₃ for the methyl analog).
Key Differences :
- Steric Effects : The ethyl group may hinder steric access in certain reactions compared to the methyl analog.
- Synthesis : Requires distinct esterification protocols during synthesis.
Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride (CAS: 1779974-06-9)
Structural Features :
- Contains two fluorine atoms at the 3-position and a carboxylate ester at the 4-position.
- Molecular formula: C₇H₁₀F₂ClNO₂.
Key Differences :
- Reactivity : Fluorine substituents increase electrophilicity, enabling unique reaction pathways (e.g., nucleophilic substitutions).
- Biological Activity: Fluorination often improves bioavailability compared to non-fluorinated analogs.
3-(2-Methylphenoxy)piperidine Hydrochloride (CAS: 1858256-18-4)
Structural Features :
- Substituted with a 2-methylphenoxy group at the 3-position.
- Molecular formula: C₁₂H₁₈ClNO.
Key Differences :
- Safety Profile : Requires stringent handling (e.g., respiratory protection and glove use) due to higher acute toxicity .
Data Table: Structural and Commercial Comparison
Biological Activity
Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Structural Characteristics
This compound has the molecular formula C₇H₁₄ClNO₃ and a molecular weight of approximately 195.65 g/mol. It is classified as a piperidine derivative characterized by the presence of hydroxyl and carboxylate functional groups, which enhance its reactivity and potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound acts as a ligand, modulating the activity of these targets through non-covalent interactions facilitated by its functional groups. This interaction is crucial for understanding its pharmacological properties and therapeutic potential.
Enzyme Interactions
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria. In vitro assays demonstrated that the compound exhibits significant inhibitory effects on these enzymes, indicating its potential as an antibacterial agent .
Antibacterial Properties
Several studies have investigated the antibacterial activity of compounds related to this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For example, in a study assessing the minimum inhibitory concentration (MIC) against various strains, compounds with structural similarities exhibited MIC values below 0.25 μg/mL against Staphylococcus aureus and Enterococcus faecalis, suggesting strong antibacterial efficacy .
Case Studies
- Dual Inhibitors of Bacterial Topoisomerases : A study focused on the development of dual inhibitors targeting bacterial topoisomerases reported that compounds similar to this compound displayed excellent broad-spectrum antibacterial activities against multidrug-resistant strains. The research highlighted the importance of structural modifications in enhancing biological activity .
- Pharmacological Characterization : Another investigation into small molecule inhibitors for immune checkpoint pathways noted that derivatives of piperidine compounds, including methyl 3-hydroxypiperidine derivatives, were evaluated for their ability to modulate immune responses in cancer therapy. These findings underscore the compound's versatility in therapeutic applications beyond traditional antibacterial roles .
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl piperidine-2-carboxylate hydrochloride | Piperidine ring with carboxylate | Lacks hydroxyl group; primarily used in simpler syntheses |
| (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | Hydroxypiperidine structure | Non-proteinogenic amino acid derivative; used in biochemistry |
| Methyl (S)-piperidine-3-carboxylate hydrochloride | Similar carboxylate functionality | Different positioning of functional groups |
This compound stands out due to its specific hydroxyl substitution at the 3-position, enhancing its biological activity and utility in asymmetric synthesis compared to other derivatives.
Q & A
Q. What are the recommended synthetic routes and purification methods for Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification under anhydrous conditions. For example, piperidine derivatives are often synthesized via reductive amination or cyclization reactions, followed by HCl salt formation . Purification may include recrystallization using ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients. Ensure inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups . Purity should be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C) to confirm ester and hydroxyl group integrity .
Q. How should researchers characterize this compound to confirm its structural identity and purity?
- Methodological Answer :
- Spectroscopy : Use ¹H NMR (D₂O or DMSO-d₆) to identify the piperidine ring protons (δ 3.0–3.5 ppm), hydroxyl (broad singlet near δ 5.0 ppm), and methyl ester (singlet at δ 3.6–3.8 ppm). ¹³C NMR should confirm the carbonyl (δ 170–175 ppm) and quaternary carbons .
- Chromatography : HPLC with UV detection (λ = 210–254 nm) and a retention time comparison against a reference standard .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (±0.3% tolerance) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use a P95 respirator if airborne particles are generated during weighing .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Avoid dust formation by handling the compound as a solution where possible .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains due to potential environmental toxicity .
Q. What storage conditions optimize the compound’s stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under anhydrous conditions. Desiccants (e.g., silica gel) should be included to prevent hydrolysis of the ester group. Stability should be monitored monthly via HPLC to detect degradation products like free carboxylic acid or piperidine derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in reported stability or reactivity data for this compound?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and humidity (40–80% RH). Use LC-MS to identify degradation pathways (e.g., ester hydrolysis or hydroxyl group oxidation) .
- Data Reconciliation : Compare kinetic parameters (e.g., Arrhenius plots) across studies. Inconsistent results may arise from differences in impurity profiles or storage conditions; replicate experiments using standardized protocols .
Q. What strategies are effective for resolving ambiguous spectral data (e.g., overlapping NMR peaks)?
- Methodological Answer :
- Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish between hydroxyl and amine protons, while NOESY confirms spatial proximity of substituents on the piperidine ring .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ ester) to simplify splitting patterns in crowded spectral regions .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Method Development : Optimize LC-MS/MS parameters (e.g., ESI+ mode, MRM transitions for m/z 204 → 98) to enhance selectivity. Validate linearity (R² > 0.995), LOD/LOQ (≤1 ng/mL), and recovery rates (85–115%) using spiked matrices .
- Matrix Effects : Assess ion suppression/enhancement via post-column infusion. Use stable isotope-labeled internal standards (e.g., ¹³C-methyl analogs) to correct for variability .
Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction rates with nucleophiles (e.g., amines, thiols) via stopped-flow UV-Vis or in-situ IR. Compare activation energies (Eₐ) to determine susceptibility to nucleophilic attack at the ester carbonyl or hydroxyl group .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict reactive sites and transition states. Validate with experimental Hammett plots or kinetic isotope effects .
Notes on Evidence Utilization
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
